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Iopamidol Impurity E

Cat. No.: B602064
CAS No.: 60166-92-9
M. Wt: 819.1 g/mol
InChI Key: QQRCHDDLZAECOQ-ZETCQYMHSA-N
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Description

Significance of Impurity Control in Active Pharmaceutical Ingredient (API) and Drug Product Quality Assurance

The meticulous control of impurities in both the API and the final drug product is a cornerstone of pharmaceutical quality. Even trace amounts of impurities can potentially influence the efficacy and safety of a medication. cymitquimica.com The process of identifying, quantifying, and characterizing these unwanted substances is known as impurity profiling. numberanalytics.com

Regulatory Imperatives for Impurity Profiling and Control

Global regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities. jpionline.org The ICH guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for identifying and qualifying impurities. numberanalytics.compharmaffiliates.comeuropa.eu These regulations mandate that any impurity exceeding a 0.1% threshold must be identified and characterized. kymos.com Pharmacopoeias like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) also set specific limits for allowable levels of impurities in APIs and finished products. oceanicpharmachem.com This rigorous regulatory oversight ensures that all pharmaceutical products meet high standards of quality and safety before they reach the market. elchemy.com

Overview of Iopamidol as an Iodinated Radiocontrast Agent

Iopamidol is a chemical compound used as a contrast agent to improve the visibility of internal body structures during X-ray-based imaging procedures like computed tomography (CT). radiologykey.com It belongs to a class of substances known as iodinated radiocontrast agents. The high atomic number of iodine allows it to effectively absorb X-rays, creating a contrast that makes tissues and vessels more visible. radiologykey.com

Challenges in Maintaining High Purity Standards for Iodinated Contrast Agents

The manufacturing of iodinated contrast agents is a complex multi-step process that presents several challenges to maintaining high purity. The synthesis involves intricate chemical reactions, including the iodination of a benzene (B151609) ring precursor. Incomplete reactions or side reactions can lead to the formation of various impurities. Furthermore, the final product is often a highly concentrated aqueous solution, which can be susceptible to degradation if not stored under appropriate conditions. The viscosity of these agents, a result of their large molecular size, also adds complexity to the manufacturing and handling processes. howradiologyworks.com Given that these agents are often administered intravenously in large volumes, ensuring their purity is of paramount importance. radiologykey.comnih.gov

Identification and Role of Iopamidol Impurity E (O-Acetyl Iopamidol)

Within the impurity profile of Iopamidol, a specific substance known as this compound has been identified. This impurity is also referred to as O-Acetyl Iopamidol. synzeal.com

The chemical structure of this compound is closely related to that of Iopamidol. It is chemically defined as (1S)-2-[[3,5-bis[[2-hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-2,4,6-triiodophenyl]amino]-1-methyl-2-oxoethyl acetate (B1210297). synzeal.com Its formation is typically associated with the synthesis process of Iopamidol. daicelpharmastandards.com Specifically, it can be considered a process-related impurity. The presence of an acetyl group on the side chain distinguishes it from the parent Iopamidol molecule. As a known impurity, reference standards for this compound are synthesized for use in analytical testing to ensure that its levels in the final Iopamidol product are within the strict limits set by regulatory authorities. synzeal.com

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Iopamidol60166-93-0C17H22I3N3O8777.089
This compound (O-Acetyl Iopamidol)60166-92-9C19H24I3N3O9819.12
Iopamidol Impurity A60166-98-5C14H18I3N3O6705.0
Iopamidol Impurity B77868-41-8C16H20I3N3O8763.06
Iopamidol Impurity DN/AC17H21I3N2O9778.07
Iopamidol Impurity FN/AC19H26I3N3O8793.14
Iopamidol Impurity HN/AC17H22ClI2N3O8685.63
Iopamidol Impurity IN/AC17H22ClI2N3O8685.63
Iopamidol Impurity JN/AN/AN/A
Iopamidol Impurity K1788899-70-6C17H23I2N3O8651.19

Chemical Designation and Pharmacopeial Status (e.g., EP, USP, BP Related Compound E)

This compound is a well-documented related substance in the pharmacopeial monographs for Iopamidol. It is chemically distinct from the active ingredient and has specific designations across different pharmacopeias.

According to the European Pharmacopoeia (EP), this compound is chemically named (1S)-2-[[3,5-bis[[2-hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-2,4,6-triiodophenyl]amino]-1-methyl-2-oxoethyl acetate. synzeal.com The United States Pharmacopeia (USP) designates it as (S)-5-[[2-(acetyloxy)-1-oxopropyl]amino]-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-Benzenedicarboxamide and it is also known by the synonym O-Acetyl Iopamidol. synzeal.com It is also listed as Iopamidol BP Impurity E in the British Pharmacopoeia. synzeal.com

The compound is identified by the CAS number 60166-92-9. veeprho.comsynzeal.comallmpus.comtlcstandards.comallmpus.compharmaffiliates.compharmaffiliates.comaxios-research.com Its molecular formula is C19H24I3N3O9, with a corresponding molecular weight of approximately 819.12 g/mol . allmpus.comallmpus.compharmaffiliates.com

Interactive Data Table: Chemical Information for this compound

PropertyValueSource(s)
EP Name (1S)-2-[[3,5-bis[[2-hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-2,4,6-triiodophenyl]amino]-1-methyl-2-oxoethyl acetate synzeal.comallmpus.com
USP Name (S)-5-[[2-(acetyloxy)-1-oxopropyl]amino]-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-Benzenedicarboxamide synzeal.com
Synonyms O-Acetyl Iopamidol (USP), Iopamidol BP Impurity E synzeal.com
CAS Number 60166-92-9 veeprho.comsynzeal.comallmpus.comtlcstandards.comallmpus.compharmaffiliates.compharmaffiliates.comaxios-research.com
Molecular Formula C19H24I3N3O9 allmpus.comallmpus.compharmaffiliates.comaxios-research.com
Molecular Weight 819.12 g/mol allmpus.comallmpus.compharmaffiliates.com

Rationale for Dedicated Research on this compound

Dedicated research into this compound is crucial for several reasons, all of which center on ensuring the quality, safety, and stability of the final Iopamidol drug product. The presence of impurities, even in minute quantities, can potentially alter the physicochemical properties of the API and the formulated drug.

The primary rationale for studying this specific impurity is rooted in regulatory compliance. Pharmacopeial standards mandate strict control over impurities in Iopamidol to ensure patient safety. veeprho.com Manufacturers must be able to accurately detect, quantify, and, if necessary, control the levels of Impurity E in their production batches. This requires the availability of well-characterized reference standards of the impurity. axios-research.com

Furthermore, research on this compound is essential for analytical method development and validation. synzeal.comaxios-research.com Robust and specific analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are necessary to separate and quantify Impurity E from Iopamidol and other related substances. researchgate.net The availability of pure Impurity E as a reference material is a prerequisite for developing and validating these methods to ensure their accuracy and reliability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60166-92-9

Molecular Formula

C19H24I3N3O9

Molecular Weight

819.1 g/mol

IUPAC Name

[(2S)-1-[3,5-bis(1,3-dihydroxypropan-2-ylcarbamoyl)-2,4,6-triiodoanilino]-1-oxopropan-2-yl] acetate

InChI

InChI=1S/C19H24I3N3O9/c1-7(34-8(2)30)17(31)25-16-14(21)11(18(32)23-9(3-26)4-27)13(20)12(15(16)22)19(33)24-10(5-28)6-29/h7,9-10,26-29H,3-6H2,1-2H3,(H,23,32)(H,24,33)(H,25,31)/t7-/m0/s1

InChI Key

QQRCHDDLZAECOQ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)OC(=O)C

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)OC(=O)C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​[[(2S)​-​2-​(Acetyloxy)​-​1-​oxopropyl]​amino]​-​N,​N’-​bis[2-​hydroxy-​1-​(hydroxymethyl)​ethyl]​-​2,​4,​6-​triiodo-1,​3-​benzenedicarboxamide

Origin of Product

United States

Formation Mechanisms and Synthetic Pathways of Iopamidol Impurity E

Elucidation of Origin within Iopamidol Synthetic Routes

The formation of Iopamidol Impurity E is intrinsically linked to the synthetic route of Iopamidol itself. It is not a product of degradation but rather a key intermediate, the presence of which in the final product indicates an incomplete reaction step.

The synthesis of Iopamidol typically involves a multi-step process. A common pathway begins with the acylation of 5-amino-2,4,6-triiodoisophthalyl dichloride using (S)-2-acetoxypropionyl chloride. googleapis.comgoogle.comnih.gov The resulting intermediate is then subjected to amidation with 2-amino-1,3-propanediol (B45262) (serinol). This reaction yields acetyliopamidol, which is chemically identical to this compound. synzeal.comgoogleapis.com

The final step in this sequence is the hydrolysis of the O-acetyl group from acetyliopamidol, typically using an aqueous base like sodium hydroxide (B78521), to yield the final Iopamidol product. googleapis.comgoogle.com this compound is therefore the immediate precursor to Iopamidol. Its persistence in the final bulk substance is a direct consequence of incomplete hydrolysis. If the de-acetylation reaction does not proceed to completion, residual amounts of the acetylated intermediate (Impurity E) will remain. googleapis.comjournalcra.com

Another described method involves the creation of a pentaester of Iopamidol, which is subsequently deacylated. google.comgoogle.com Incomplete deacylation in this route would similarly result in acetylated impurities such as Impurity E.

While raw material quality is a contributing factor, the most critical parameter for controlling the level of this compound is the rigorous management of the final hydrolysis step. The choice of base, reaction temperature, and duration must be precisely optimized to ensure the complete removal of the acetyl group from the intermediate, thereby minimizing the presence of Impurity E in the final product. veeprho.com

By-product Formation during Specific Synthesis Steps (e.g., Hydrolysis, Acetylation)

Degradation Pathways Leading to this compound Formation

It is important to clarify that this compound is a synthetic precursor to Iopamidol. The degradation of Iopamidol under chemical stress does not typically result in the re-formation of Impurity E, as this would necessitate an acetylation reaction, which is not a characteristic degradation pathway. Degradation of Iopamidol primarily proceeds through mechanisms such as deiodination, side-chain cleavage, and hydrolysis of its amide bonds. veeprho.com The following sections detail the degradation of the parent compound, Iopamidol, under various stress conditions to provide a comprehensive understanding of its stability and transformation products.

Iopamidol is susceptible to degradation when exposed to chemical stressors, including oxidative and photolytic conditions. veeprho.com These degradation pathways can lead to a variety of transformation products, altering the compound's structure.

Iopamidol can be effectively degraded by ultraviolet (UV) irradiation, with the process generally following pseudo-first-order reaction kinetics. nih.gov The primary mechanisms involved in photolytic degradation are deiodination (cleavage of carbon-iodine bonds) and hydroxylation of the aromatic ring. nih.govdrugbank.com The main identified products from photolysis include hydroxylated substitutes and the release of free iodide. nih.gov Studies have also shown that combined UV wavelengths and the presence of certain reagents can enhance this degradation. nih.govresearchgate.net

Table 1: Research Findings on Photolytic Degradation of Iopamidol

Photolytic SystemKey FindingsPrimary MechanismsReference(s)
Low-Pressure UV Lamps Effective decomposition with pseudo-first-order kinetics. Degradation rate increases with UV intensity.Deiodination, Hydroxylation nih.gov
UV-LED Irradiation (265 & 280 nm) Dual-wavelength irradiation promotes degradation compared to single wavelengths.Photon Excitation researchgate.net
Fe(III)-oxalate/H₂O₂/UV & Visible Light Degradation occurs under both UV and visible light.Reductive Dehalogenation, Oxidative pathways (•OH initiated) nih.gov
UV/Sulfite with Oxygen Functions as an advanced oxidation process, with oxysulfur radicals playing a key role in degradation.Oxidation by SO₄•⁻ and SO₃•⁻/SO₅•⁻ exlibrisgroup.com

Oxidative processes are significant pathways for the transformation of Iopamidol.

Chlorination: During water treatment processes, Iopamidol has been shown to react with aqueous chlorine, specifically the hypochlorite (B82951) anion (OCl⁻). acs.orguakron.edu This reaction does not produce Impurity E but leads to other degradation products through mechanisms such as the cleavage of side chains and the substitution of iodine atoms on the benzene (B151609) ring with chlorine. acs.orguakron.eduresearchgate.net

Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive radical species, are effective in degrading Iopamidol. mdpi.com The specific degradation products depend on the type of AOP used, as different systems generate different primary radicals. For instance, UV/H₂O₂ processes generate hydroxyl radicals (•OH) that lead to hydroxylated derivatives. nih.govx-mol.com In contrast, UV/persulfate systems produce sulfate (B86663) radicals (SO₄•⁻) that can oxidize the amino group of Iopamidol. nih.govx-mol.com Other AOPs, such as those involving UV/chlorine or catalytic oxidation, result in a complex mixture of transformation products. mdpi.comnih.gov

Table 2: Iopamidol Degradation via Advanced Oxidation Processes (AOPs)

AOP SystemPrimary Reactive SpeciesMajor Degradation Pathways/ProductsReference(s)
UV/H₂O₂ Hydroxyl radical (•OH)Formation of hydroxylated derivatives. nih.govx-mol.com
UV/Persulfate (PDS) Sulfate radical (SO₄•⁻)Oxidation of the amino group to a nitro group. nih.govx-mol.com
UV/Chlorine (NaClO) Cl₂•⁻ and ClO• radicalsGeneration of chlorine-containing products. nih.govx-mol.com
CoFe₂O₄/Peracetic Acid (PAA) Metastable intermediateHydrogen abstraction, dealkylation, deacetylation. mdpi.com
Fe(II)-activated Persulfate SO₄•⁻ and •OH radicalsRapid degradation and deiodination. researchgate.net
Electrochemical Oxidation Hydroxyl radical (•OH)Dehalogenation, dealkylation of side-chains. ua.es
Oxidative Degradation Mechanisms (e.g., Chlorination, Advanced Oxidation Processes)

Influence of Environmental Factors on Impurity E Kinetics (e.g., pH, Temperature, Light Exposure)

The kinetics relevant to this compound are those governing its conversion into Iopamidol, primarily through base-catalyzed hydrolysis. The rate of this conversion, and thus the persistence of the impurity, is significantly influenced by several environmental factors.

pH: The pH of the reaction medium is a dominant factor. The hydrolysis of the acetyl ester group is explicitly catalyzed by a base, with aqueous sodium hydroxide being commonly used in manufacturing protocols to drive the reaction to completion. google.comacs.org The reaction rate is highly dependent on the concentration of hydroxide ions. In strongly alkaline conditions, the hydrolysis is rapid, while neutral or mildly acidic conditions would result in a much slower conversion rate. nih.gov Some purification processes may also utilize acidic conditions to remove acetate (B1210297) groups. google.com

Temperature: Reaction temperature directly impacts the rate of hydrolysis. An increase in temperature generally accelerates chemical reactions by providing the necessary activation energy. nih.gov In the degradation studies of the parent compound, Iopamidol, elevated temperatures were shown to promote faster reaction rates. nih.gov It follows that the hydrolysis of Impurity E would also be temperature-dependent, with higher temperatures leading to a faster and more complete conversion to Iopamidol.

Light Exposure: While light, particularly UV, can be a factor in the degradation of many pharmaceutical compounds, it appears to be less critical for the stability of Iopamidol and its related substances under typical conditions. A study on the stability of Iopamidol formulations exposed to X-rays found no significant degradation or increase in by-products, indicating a high degree of stability. nih.gov This suggests that pH and temperature are the primary kinetic drivers for the conversion of Impurity E.

Reaction Kinetics and Thermodynamics of Impurity E Formation

The study of reaction kinetics and thermodynamics for this compound focuses on the final hydrolysis step of its conversion, as this dictates its concentration in the final product.

A specific rate law for the synthetic formation of this compound is not detailed in the available literature. However, the kinetics of its removal via hydrolysis can be described. The base-catalyzed hydrolysis of an ester, such as O-Acetyl Iopamidol, is a well-understood reaction. It typically follows second-order kinetics, as shown in the generic rate law below:

Rate = k[Acetyliopamidol][OH⁻]

Where:

[Acetyliopamidol] is the concentration of Impurity E.

[OH⁻] is the concentration of the hydroxide catalyst.

k is the second-order rate constant.

In a manufacturing setting where a high concentration of base is used, the [OH⁻] can be considered constant. Under these conditions, the reaction can be simplified and modeled as a pseudo-first-order reaction:

Rate = k'[Acetyliopamidol]

Where k' is the pseudo-first-order rate constant (k' = k[OH⁻]). Degradation studies of the parent Iopamidol compound under specific conditions have been successfully modeled using pseudo-first-order kinetics. nih.gov

Specific experimental values for the activation energy (Ea) and other thermodynamic parameters (e.g., ΔH, ΔG) for the hydrolysis of this compound are not publicly documented. However, general chemical principles allow for a qualitative description.

The hydrolysis of an ester is typically an exothermic process, releasing heat (negative ΔH). The reaction results in an increase in entropy (positive ΔS) as one molecule is converted into two or more products. This combination leads to a negative Gibbs free energy (ΔG), indicating that the hydrolysis of O-Acetyl Iopamidol to Iopamidol is a thermodynamically favorable and spontaneous process, particularly when catalyzed by a base.

The relationship between temperature and the reaction rate constant is described by the Arrhenius equation, which can be used to determine the activation energy. The following table provides an illustrative example of how the rate constant for hydrolysis might change with temperature and the resulting calculation for activation energy.

Table 1: Illustrative Temperature Dependence of a Hypothetical Hydrolysis Reaction

This table is for illustrative purposes to demonstrate chemical principles, as specific experimental data for this compound is not available in the cited literature.

Temperature (K)Hypothetical Rate Constant (k') (s⁻¹)1/T (K⁻¹)ln(k')
2980.00150.003356-6.502
3080.00310.003247-5.776
3180.00600.003145-5.116
3280.01120.003049-4.492

From this illustrative data, the activation energy (Ea) can be calculated from the slope of a plot of ln(k') versus 1/T, where Slope = -Ea/R (R = 8.314 J/mol·K).

Advanced Analytical Methodologies for Characterization and Quantitation of Iopamidol Impurity E

Chromatographic Separation Techniques

Chromatography, particularly liquid chromatography, stands as the cornerstone for the separation and quantification of Iopamidol and its related substances, including Impurity E. The complexity of the Iopamidol sample, which contains the API and multiple structurally similar impurities, necessitates high-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC) is the most established and widely implemented technique for the analysis of Iopamidol impurities. researchgate.net Method development focuses on achieving optimal resolution between the main Iopamidol peak and all specified impurities, ensuring accurate quantification.

The choice of stationary phase is a critical parameter in achieving the desired selectivity for separating Iopamidol from its impurities. Due to the polar nature of Iopamidol and its related compounds, reversed-phase HPLC is the predominant mode of separation.

Official methods, such as those outlined in the European Pharmacopoeia, often specify the use of a phenylsilyl silica (B1680970) gel stationary phase. scribd.comuspbpep.com Phenyl phases provide a unique selectivity, differing from standard alkyl (C18 or C8) phases, due to potential π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of Iopamidol and its impurities. This can be particularly effective in resolving structurally similar compounds. Research has shown that columns like the Zorbax SB-Phenyl are effective for this separation. acs.org

Alternatively, C18 (octadecylsilyl) columns are also widely used and have proven effective in separating Iopamidol from its degradation products and process-related impurities. nih.govchrom-china.comnih.gov The selection between a Phenyl or C18 column often depends on the specific impurity profile and the required resolution between critical pairs. chrom-china.com

Stationary Phase TypeTypical Column ExamplePrimary Interaction MechanismRelevance to Iopamidol Impurity E
Phenylsilyl Silica GelZorbax SB-Phenyl (5 µm)Hydrophobic & π-π interactionsSpecified in pharmacopoeial methods for resolving Iopamidol and its related substances. uspbpep.comacs.org
Octadecylsilyl Silica Gel (C18)Waters XTerra® MS C18 (5 µm)Hydrophobic interactionsCommonly used in reversed-phase methods for Iopamidol, effective for separating various impurities. nih.govchrom-china.com

To effectively separate a mixture of compounds with varying polarities, such as Iopamidol and its impurities, a gradient elution strategy is indispensable. chromatographyonline.com Isocratic elution, where the mobile phase composition remains constant, is generally insufficient to resolve all impurities from the main peak and each other within a reasonable timeframe.

The European Pharmacopoeia specifies a detailed gradient method for Iopamidol related substances. uspbpep.com The mobile phase typically consists of two solvents: an aqueous phase (Mobile Phase A, e.g., water) and an organic phase (Mobile Phase B, e.g., a mixture of acetonitrile (B52724) and water). The gradient program systematically increases the proportion of the organic phase, allowing the more polar compounds to elute first, followed by the less polar compounds like Iopamidol and Impurity E. uspbpep.com this compound is noted to have a relative retention time of about 2.2 with respect to Iopamidol, indicating it is less polar and elutes later in the chromatogram under these conditions. scribd.comuspbpep.com

Example of a Pharmacopoeial HPLC Gradient Program for Iopamidol uspbpep.com
Time (minutes)Mobile Phase A (Water) %Mobile Phase B (Acetonitrile/Water 50:50 v/v) %
0 - 181000
18 - 40100 → 620 → 38
40 - 4562 → 5038 → 50
45 - 5050 → 10050 → 0
50 - 601000

The most common detection modality for the quantitation of this compound is Ultraviolet-Visible (UV-Vis) spectroscopy . acs.org The tri-iodinated benzene (B151609) ring structure present in Iopamidol and its impurities serves as a strong chromophore, allowing for sensitive detection.

A Diode Array Detector (DAD) , also known as a Photodiode Array (PDA) detector, is particularly advantageous. It acquires spectra across a range of wavelengths simultaneously, which helps in peak identification and purity assessment. highwire.org The standard wavelength for detecting Iopamidol and its impurities, including Impurity E, is typically set at 240 nm or 242 nm, which corresponds to a high absorbance wavelength for these compounds. uspbpep.comacs.orgnih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. creative-proteomics.commdpi.com This technology utilizes columns packed with sub-2 µm particles, which operate at higher pressures than conventional HPLC systems. biomedres.us

For the analysis of this compound, transitioning an established HPLC method to UPLC can offer significant benefits. The primary advantages include:

Enhanced Resolution : The higher efficiency of UPLC columns allows for better separation of closely eluting peaks, which is critical for resolving Impurity E from other related substances. creative-proteomics.comwaters.com

Increased Speed : Analysis times can be drastically reduced from over 60 minutes with HPLC to under 15 minutes with UPLC, significantly increasing sample throughput. waters.comjoac.info

Improved Sensitivity : Sharper, narrower peaks result in greater peak height and a better signal-to-noise ratio, which is crucial for detecting and quantifying impurities at very low levels. biomedres.us

A UPLC method for Iopamidol impurities would likely use a sub-2 µm C18 or phenyl-based column and a proportionally scaled gradient to achieve a rapid, high-resolution separation. joac.info

Comparison of Conventional HPLC and Potential UPLC Method Parameters
ParameterConventional HPLCPotential UPLC
Column Particle Size5 µm< 2 µm (e.g., 1.7 µm)
Column Dimensions4.6 x 250 mm2.1 x 100 mm
Flow Rate1.0 - 2.0 mL/min0.3 - 0.6 mL/min
Run Time~60 minutes< 15 minutes
System Pressure< 400 bar> 600 bar
Solvent ConsumptionHighLow

Gas Chromatography (GC) is not a suitable technique for the direct analysis of this compound. This is because Impurity E, like the Iopamidol API, is a large, non-volatile, and thermally labile molecule that would decompose under the high temperatures required for GC analysis. guidechem.com

Mobile Phase Composition and Gradient Elution Strategies

Supercritical Fluid Chromatography (SFC) in Impurity Profiling

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique in pharmaceutical analysis, particularly for impurity profiling. scirp.orgnih.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers several advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster separations, reduced solvent consumption, and unique selectivity, making it an orthogonal and complementary technique. scirp.orgmedwinpublishers.com

In the context of Iopamidol, SFC is highly suitable for separating the active pharmaceutical ingredient (API) from its structurally similar impurities, such as this compound. The method development for impurity profiling in SFC often involves screening a diverse set of stationary phases to find the optimal separation conditions. nih.gov The polarity of the stationary phase, the composition of the mobile phase (often CO2 mixed with a small amount of an organic modifier like methanol), back-pressure, and temperature are all critical parameters that are optimized to achieve the desired resolution between Iopamidol and Impurity E. nih.gov The high diffusion rates and low viscosity of supercritical fluids contribute to high-efficiency separations, enabling the detection and quantification of impurities at very low levels. medwinpublishers.com

Table 1: General SFC Parameters for Pharmaceutical Impurity Analysis

ParameterTypical SettingPurpose
Stationary Phase Various (e.g., Diol, 2-Ethylpyridine, Cyano)Provides different selectivity to resolve closely related compounds.
Mobile Phase CO₂ with organic modifier (e.g., Methanol (B129727), Ethanol)Controls solvent strength and elution of polar compounds.
Back-Pressure 100-200 barMaintains the CO₂ in a supercritical state.
Temperature 25-60 °CAffects solvent density and selectivity.
Detector UV, Mass Spectrometry (MS)Allows for detection and identification of separated impurities.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the definitive identification and structural elucidation of pharmaceutical impurities. For this compound, a combination of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive characterization.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a primary technique for determining the molecular weight of an impurity with high accuracy, providing the first crucial piece of evidence for its identification. daicelpharmastandards.com For this compound, also known as O-Acetyl Iopamidol, the monoisotopic mass is calculated from its molecular formula, C₁₉H₂₄I₃N₃O₉. pharmaffiliates.com High-resolution mass spectrometry (HRMS) can confirm this mass with a high degree of confidence, typically within a few parts per million (ppm). almacgroup.com

Table 2: Molecular Identity of this compound

IdentifierValueReference
Chemical Name (1S)-2-[[3,5-bis[[2-hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-2,4,6-triiodophenyl]amino]-1-methyl-2-oxoethyl acetate (B1210297) pharmaffiliates.com
Synonym O-Acetyl Iopamidol synzeal.com
CAS Number 60166-92-9 pharmaffiliates.com
Molecular Formula C₁₉H₂₄I₃N₃O₉ pharmaffiliates.com
Molecular Weight 819.12 g/mol pharmaffiliates.com
Monoisotopic Mass 818.8647 Da nih.gov
Hyphenated Techniques (e.g., LC-MS, LC-MS/MS, Q-TOF/MS)

Hyphenated techniques, which couple the separation power of liquid chromatography with the detection specificity of mass spectrometry, are the cornerstone of modern impurity analysis. researchgate.net

LC-MS and LC-MS/MS: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous determination of Iopamidol and its impurities. nih.gov Such methods can quantify impurities at trace levels in various matrices. mdpi.comrsc.org The initial LC separation resolves Impurity E from the Iopamidol API and other related substances, after which the mass spectrometer provides mass-to-charge ratio (m/z) information for detection and identification.

Q-TOF/MS: Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provides high-resolution, accurate mass data, which is critical for impurity profiling. hpst.cz An LC-Q-TOF/MS system allows for the confident determination of the elemental composition of an unknown impurity by measuring its exact mass. almacgroup.com Studies on the transformation products of Iopamidol have demonstrated the power of LC-Q-TOF-MS in identifying multiple related substances in complex samples. nih.govresearchgate.net This approach would involve an initial MS scan to detect all eluting compounds, followed by targeted MS/MS experiments on the ion corresponding to this compound to obtain structural information.

Structural Elucidation through MSn Fragmentation

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful tool for structural elucidation. The precursor ion of this compound (m/z 819) is isolated and then fragmented by collision-induced dissociation (CID) to produce a unique pattern of product ions. researchgate.net Analysis of these fragments allows for the reconstruction of the molecule's structure.

For this compound, the fragmentation pattern would be expected to show characteristic losses. Key fragmentations would include the loss of the acetyl group (CH₃CO), cleavage of the amide bonds, and losses of the dihydroxypropyl side chains. Comparing the fragmentation pattern of Impurity E to that of the Iopamidol API allows for precise localization of the modification—in this case, the acetylation on the lactoyl side chain. Advanced techniques like pseudo-MS³ can provide even deeper structural detail by further fragmenting a specific product ion. ub.edu

Table 3: Predicted MS/MS Fragmentation of this compound (Precursor Ion [M-H]⁻ at m/z 818.85)

Fragment m/z (Predicted)Proposed Neutral LossStructural Information
776.84C₂H₂O (Ketene)Loss of acetyl group from the side chain, yielding Iopamidol ion.
758.83C₂H₄O₂ (Acetic Acid)Loss of acetic acid from the side chain.
715.89C₃H₇NO₃Loss of a serinol (aminopropanediol) moiety.
627.94C₇H₁₃N₂O₅Loss of the entire N,N'-bis(dihydroxypropyl)carbamoyl moiety.
126.90-Characteristic iodine anion (I⁻).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While MS provides compelling evidence for molecular weight and structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural confirmation. daicelpharmastandards.com NMR provides detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry.

1H NMR and 13C NMR Analysis

Both ¹H (proton) and ¹³C (carbon) NMR are employed for the complete structural assignment of this compound. The spectra are compared directly with those of Iopamidol to pinpoint structural differences.

¹H NMR Analysis: The ¹H NMR spectrum of this compound would show all the signals expected for the core Iopamidol structure, but with a key additional signal. A distinct singlet appearing around δ 2.1 ppm would be indicative of the methyl protons of the acetyl group (-OCOCH₃). This signal is absent in the spectrum of pure Iopamidol. The multiplet for the CH proton adjacent to the acetyl group would also be shifted downfield compared to the corresponding CH-OH proton in Iopamidol.

¹³C NMR Analysis: The ¹³C NMR spectrum provides further confirmation. Two characteristic signals would confirm the presence of the acetyl group in Impurity E: a signal for the methyl carbon (CH₃) around δ 21 ppm and a signal for the carbonyl carbon (C=O) around δ 170 ppm. google.com These signals, along with the expected shifts for the carbons in the Iopamidol backbone, provide conclusive proof of the structure.

Table 4: Illustrative Key ¹H and ¹³C NMR Chemical Shifts for this compound

Functional GroupNucleusExpected Chemical Shift (δ, ppm)Key Differentiating Feature
Acetyl Methyl (CH₃)¹H~2.1 (singlet)Signal absent in Iopamidol.
Acetyl Carbonyl (C=O)¹³C~170Signal absent in Iopamidol.
Acetyl Methyl (CH₃)¹³C~21Signal absent in Iopamidol.
Lactoyl Methyl (CH₃-CH)¹H~1.5 (doublet)Present in both, may have slight shift.
Aromatic Ring¹³C90-155Signals for the tri-iodinated benzene ring.
Serinol Side Chains (-CH₂CHCH₂-)¹H / ¹³C3.5-4.5 / 60-70Complex signals present in both structures.
2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides unparalleled detail for the structural elucidation of complex molecules like this compound. researchgate.net These techniques are instrumental in confirming the precise connectivity of atoms, which is essential for distinguishing the impurity from the Iopamidol active pharmaceutical ingredient (API) and other related substances. researchgate.netijop.net

COSY (Correlation Spectroscopy): This technique maps the correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would reveal the proton-proton (¹H-¹H) spin-spin coupling networks within the molecule's side chains. This allows for the unambiguous assignment of protons within these chains and confirms their structure.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): HMQC and its more modern counterpart, HSQC, are used to correlate proton signals with their directly attached carbon-13 nuclei. This is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum of this compound, simplifying the interpretation of the often-complex spectrum and confirming the carbon framework.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly crucial for identifying and confirming the connectivity of quaternary carbons, such as those in the tri-iodinated benzene ring and the carbonyl groups of the amide functionalities. For instance, an HMBC experiment can show a correlation between protons on a side chain and a carbonyl carbon, thus confirming the amide bond linkage.

The collective data from these 2D NMR experiments allows for a complete and definitive assignment of all ¹H and ¹³C chemical shifts, leading to the unequivocal structural confirmation of this compound. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in this compound. acs.org The molecule's absorption of specific infrared radiation frequencies corresponds to the vibrational energies of its different chemical bonds. core.ac.uk

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The presence of hydroxyl (-OH) groups in the side chains will result in a broad absorption band typically in the 3200-3600 cm⁻¹ region. Strong absorption bands in the 1630-1680 cm⁻¹ range are indicative of the carbonyl (C=O) stretching of the amide groups. The N-H stretching of the amide groups would appear in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below this value. By comparing the IR spectrum of a sample to that of a known reference standard of this compound, its identity can be confirmed. acs.orgcore.ac.uk

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H (hydroxyl)3200-3600 (broad)
N-H (amide)3300-3500
C-H (aromatic)> 3000
C-H (aliphatic)< 3000
C=O (amide)1630-1680

UV-Visible Spectroscopy for Chromophore Characterization and Quantification

UV-Visible spectroscopy is a fundamental technique used for both the qualitative and quantitative analysis of this compound. cphnano.comslideshare.net The method relies on the absorption of ultraviolet or visible light by the chromophoric parts of the molecule. slideshare.net

The principal chromophore in this compound is the tri-iodinated benzene ring. nih.gov This structural feature gives rise to a characteristic UV absorption maximum (λmax), which for Iopamidol and similar compounds is typically around 240 nm. acs.orgnih.gov For quantitative purposes, the Beer-Lambert law is applied. A calibration curve is generated by measuring the absorbance of several standard solutions of known this compound concentrations at the λmax. researchgate.net This allows for the precise determination of the impurity's concentration in test samples. cphnano.comnih.gov

ParameterValue
Typical λmax~240 nm acs.orgnih.gov

Method Validation Principles for Impurity E Analysis

To ensure that an analytical method for this compound is reliable and suitable for its intended purpose, it must undergo a rigorous validation process as outlined by regulatory guidelines such as those from the International Council for Harmonisation (ICH). mdpi.com

Specificity is the ability of the method to produce a signal for the analyte of interest (this compound) that is free from interference by other components in the sample matrix, such as the API, other impurities, or excipients. science.gov In HPLC methods, specificity is demonstrated by showing that the peak for Impurity E is well-separated from all other peaks. chrom-china.comresearchgate.net Peak purity can be further assessed using a photodiode array (PDA) detector to ensure the peak is spectrally homogeneous. science.gov

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a specified range. sciex.com The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. This is typically established by analyzing a series of at least five standards. The resulting data of concentration versus response is then subjected to linear regression analysis, with a correlation coefficient (r²) close to 1 indicating good linearity. sciex.com

ParameterAcceptance Criterion
Linearity (Correlation Coefficient, r²)≥ 0.999 science.gov
RangeTypically from LOQ to 120% of the specification limit

Accuracy is a measure of the closeness of the experimental value to the true value. It is often determined by performing recovery studies, where a known amount of this compound is added to a sample matrix and the percentage recovered is calculated. nih.gov

Precision refers to the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). researchgate.netnih.gov

ParameterAcceptance Criteria
Accuracy (% Recovery)Typically 98.0% to 102.0%
Precision (RSD)Typically ≤ 2%

Detection Limit (LOD) and Quantitation Limit (LOQ)

The determination of the Limit of Detection (LOD) and the Limit of Quantitation (LOQ) is a critical component in the validation of analytical methods for this compound. These parameters establish the sensitivity of the analytical procedure. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For pharmaceutical impurities, regulatory guidelines from bodies like the International Council for Harmonisation (ICH) provide a framework for determining these limits. europa.eu Typically, LOD and LOQ are established using one of three methods: visual evaluation, signal-to-noise ratio, or the standard deviation of the response and the slope of the calibration curve. europa.eu

In the context of analyzing Iopamidol and its impurities in environmental samples, such as coastal waters, highly sensitive methods like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed. sciex.com For a panel of environmental contaminants including Iopamidol, LODs have been reported to be as low as <1 ng/L for a significant number of analytes, with LOQs <10 ng/L for the majority. sciex.com In one study, the LOQ for Iopamidol in river and creek water was established at 0.010 µg/L. acs.org The calculation of these limits often involves analyzing a series of low-concentration samples and determining the signal-to-noise ratio, with a ratio of 3:1 commonly accepted for LOD and 10:1 for LOQ. sciex.com

A summary of typical LOD and LOQ values for Iopamidol in environmental analysis is presented below. While these values are for the parent compound, they provide an indication of the sensitivity achievable with modern analytical instrumentation, which is directly applicable to the detection and quantitation of its impurities.

ParameterTypical Value (Environmental Water Samples)Method of Determination
LOD < 1 ng/L - 0.010 µg/LSignal-to-Noise Ratio (3:1)
LOQ < 10 ng/L - 0.010 µg/LSignal-to-Noise Ratio (10:1) or second lowest calibration point

This table presents a range of reported values for Iopamidol, which are indicative of the sensitivity required for its impurities. sciex.comacs.org

Robustness and Ruggedness

Robustness and ruggedness are essential attributes of an analytical method, demonstrating its reliability for long-term and inter-laboratory use. scribd.comnih.gov

Robustness refers to the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. europa.eu The evaluation of robustness is typically considered during the development phase of the method. europa.eu For a High-Performance Liquid Chromatography (HPLC) method, which is commonly used for impurity profiling, these parameters might include: nih.govresearchgate.net

pH of the mobile phase

Composition of the mobile phase (e.g., percentage of organic solvent)

Different columns (e.g., different lots or suppliers)

Flow rate

Temperature

A robustness study involves making these small changes and observing their effect on the analytical results, such as retention time, resolution, and quantitation. scribd.com The goal is to identify which parameters need to be strictly controlled to ensure the method's validity. europa.eu

Ruggedness , often considered a synonym for robustness, evaluates the reproducibility of test results under a variety of normal test conditions. scribd.comnih.gov This can include different analysts, different instruments, and different days. The purpose is to demonstrate the method's transferability and reliability in different laboratory environments.

The following table outlines typical parameters investigated in a robustness study for an HPLC-based analysis of this compound.

ParameterPotential Variation
Mobile Phase pH ± 0.2 units
Mobile Phase Composition ± 2% organic component
Column Temperature ± 5 °C
Flow Rate ± 0.1 mL/min
Wavelength (UV Detector) ± 2 nm

This table provides examples of deliberate variations introduced to test the robustness of an analytical method.

Impurity Profiling and Fingerprinting Methodologies

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. researchgate.net This process is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. researchgate.net Fingerprinting methodologies, often chromatographic or electrophoretic, create a characteristic profile of a sample, which can be used for identification, quality control, and comparison. research-solution.com

For Iopamidol, impurity profiling is conducted at various stages, from raw material testing to the final product analysis, to ensure consistent quality. daicelpharmastandards.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are fundamental to this process. daicelpharmastandards.com

Identification of Unknown Impurities through Advanced Analytical Approaches

During the manufacturing process or upon storage, unknown impurities not listed in the pharmacopeias may arise. pharmtech.com Identifying these unknown compounds presents a significant analytical challenge. pharmtech.com Historically, chromatographic methods with UV detection were the standard, but they are limited to known compounds verified by reference standards. pharmtech.com

Modern analytical approaches have significantly advanced the ability to identify unknown impurities. The primary tool for this is the hyphenation of chromatographic separation with mass spectrometry (MS). researchgate.netpharmtech.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating complex mixtures and identifying the components. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. pharmtech.com

Tandem Mass Spectrometry (MS/MS): In MS/MS, an ion corresponding to the unknown impurity is selected and fragmented. The resulting fragmentation pattern provides crucial structural information, acting as a "fingerprint" for the molecule. This data can be used to elucidate the structure of the unknown impurity. pharmtech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, especially for isomeric impurities, NMR spectroscopy is indispensable. Techniques like 1H NMR, 13C NMR, and two-dimensional NMR (e.g., HSQC, HMBC) can fully characterize the chemical structure of an isolated unknown impurity.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a valuable tool for separation and identification. pharmtech.com

The process for identifying an unknown impurity in Iopamidol would typically involve detecting an unexpected peak in the chromatogram, determining its molecular weight and formula using HRMS, and then elucidating its structure through MS/MS fragmentation analysis and, if necessary, isolation and subsequent NMR analysis. daicelpharmastandards.compharmtech.com

Control Strategies and Mitigation of Iopamidol Impurity E

Process Optimization in Iopamidol Synthesis to Minimize Impurity E Formation

The formation of Iopamidol Impurity E and other related substances is intricately linked to the synthesis process of Iopamidol. journalcra.com Consequently, optimizing the manufacturing process is a primary strategy for its control. This involves a multi-faceted approach that includes stringent control over raw materials, fine-tuning of reaction parameters, and the application of advanced purification techniques. journalcra.compatsnap.com

The quality of starting materials and intermediates is foundational to controlling impurity levels in the final Iopamidol product. The synthesis of Iopamidol is a multi-step process, and impurities can be introduced or formed at various stages. veeprho.com For instance, the synthesis often begins with the nitration of isophthalic acid, followed by reduction to 5-aminoisophthalic acid. journalcra.com This intermediate is then iodinated and subsequently converted to 5-amino-2,4,6-triiodoisophthalyl dichloride. journalcra.com

Each of these steps presents an opportunity for impurity formation. Therefore, stringent specifications are established for all raw materials, including solvents and reagents. For example, the purity of 5-aminoisophthalic acid is critical, with high-performance liquid chromatography (HPLC) being a key analytical tool for ensuring it meets the required purity of around 99%. journalcra.com The quality of reagents like thionyl chloride, used in the formation of the acid chloride, is also carefully controlled. journalcra.com

A critical raw material in a later stage of the synthesis is 2-amino-1,3-propanediol (B45262) (serinol). polito.it The purity of serinol is paramount, as it is a building block in the final Iopamidol molecule, and any impurities present can lead to the formation of related substances. polito.it

The table below outlines key raw materials and intermediates in a typical Iopamidol synthesis and the rationale for their quality control.

Raw Material/IntermediateStage of SynthesisRationale for Quality Control
Isophthalic acidStarting materialPurity affects the yield and purity of subsequent intermediates.
5-aminoisophthalic acidIntermediateA key building block; its purity is crucial for the final product's quality. journalcra.com
5-amino-2,4,6-triiodoisophthalyl dichlorideIntermediateA highly reactive intermediate; impurities can lead to side reactions. journalcra.com
2-amino-1,3-propanediol (Serinol)Amidation stepDirectly incorporated into the Iopamidol molecule; its purity directly impacts the impurity profile of the final product. polito.it
Solvents (e.g., N,N-dimethylacetamide)Reaction mediumCan influence reaction kinetics and side-product formation.

This table provides a simplified overview of raw material control in Iopamidol synthesis.

The precise control of reaction conditions is a critical lever in minimizing the formation of this compound. Key parameters that are meticulously controlled include temperature, pH, and the choice of solvent.

Temperature: Temperature control is vital throughout the synthesis. For example, the amidation of 5-amino-2,4,6-triiodoisophthalyl dichloride is often carried out at low temperatures (e.g., 0 to 5°C) to manage the exothermic nature of the reaction and prevent the formation of by-products. journalcra.com Conversely, other steps, such as the deacylation to form the final Iopamidol, may require elevated temperatures, which must be carefully controlled to prevent degradation. google.com

pH: The pH of the reaction mixture can significantly influence the reaction pathway and the formation of impurities. For instance, during the hydrolysis of acetyl groups, the pH must be carefully controlled to ensure complete reaction without causing degradation of the Iopamidol molecule. patsnap.com

Solvent Selection: The choice of solvent is crucial as it can affect reaction rates, solubility of reactants and products, and the impurity profile. Solvents like N,N-dimethylacetamide (DMAc) are often used, but their purity and handling are critical. Research has also explored greener alternatives to minimize the environmental impact and potential for solvent-related impurities.

The following table summarizes the impact of tuning various reaction conditions on impurity formation.

Reaction ParameterEffect on Impurity FormationExample in Iopamidol Synthesis
Temperature Can increase the rate of side reactions and degradation if not properly controlled. researchgate.netLow temperatures are used during the amidation step to minimize by-products. journalcra.com
pH Can lead to the formation of different impurities depending on the acidity or basicity of the medium. patsnap.comCareful pH control is necessary during hydrolysis to prevent degradation. patsnap.com
Solvent Can influence reaction selectivity and the solubility of impurities, affecting their removal. The use of high-purity solvents like DMAc is standard, with ongoing research into greener alternatives.

This table illustrates the importance of reaction condition optimization in controlling impurities.

Following the synthesis, purification steps are essential to remove any remaining impurities, including Impurity E, and to achieve the high purity required for a pharmaceutical-grade product.

Crystallization: Crystallization is a powerful technique for purifying Iopamidol. google.comhovione.com The process often involves dissolving the crude Iopamidol in a suitable solvent system, such as a mixture of water and an alcohol like 1-propanol (B7761284) or 2-propanol, and then inducing crystallization by cooling or by azeotropic distillation to remove water. google.comhovione.com This method is effective in separating Iopamidol from many of its impurities due to differences in their solubility. The choice of solvent and the control of crystallization conditions are critical for achieving high purity and yield. google.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For impurities that are difficult to remove by crystallization, preparative HPLC can be employed. researchgate.netnih.gov This technique utilizes a stationary phase, such as a C18 column, and a mobile phase to separate Iopamidol from its impurities based on their differential partitioning between the two phases. researchgate.netnih.gov Studies have shown that preparative HPLC can effectively reduce impurity levels in Iopamidol, achieving a chromatographic purity of over 98%. nih.govresearchgate.net The optimization of parameters like column temperature and sample loading is crucial for the efficiency of this purification method. researchgate.netnih.gov

The table below compares the two primary purification technologies used for Iopamidol.

Purification TechnologyPrinciple of SeparationAdvantagesConsiderations
Crystallization Difference in solubility between Iopamidol and impurities in a specific solvent system. google.comhovione.comScalable, cost-effective for bulk purification. google.comMay not be effective for removing impurities with similar solubility to Iopamidol. google.com
Preparative HPLC Differential partitioning of components between a stationary and mobile phase. researchgate.netnih.govHigh resolution, capable of separating closely related impurities. nih.govresearchgate.netMore complex and expensive than crystallization, often used for final polishing or for difficult-to-remove impurities. researchgate.net

This table provides a comparative overview of key purification technologies for Iopamidol.

Reaction Condition Tuning (e.g., Temperature, pH, Solvent Selection)

Quality by Design (QbD) Approaches for Impurity Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. mdpi.com For impurity control, QbD provides a framework for proactively identifying and managing the factors that can lead to the formation of impurities like this compound. researchgate.net

A cornerstone of the QbD approach is a thorough risk assessment to identify and rank the parameters that could impact product quality. In the context of Iopamidol manufacturing, any component of the drug product that is not the drug substance or an excipient is considered an impurity and a potential critical quality attribute (CQA). axios-research.com CQAs are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.

This compound is chemically identified as (1S)-2-[[3,5-bis[[2-hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-2,4,6-triiodophenyl]amino]-1-methyl-2-oxoethyl acetate (B1210297). synzeal.com Its formation is intrinsically linked to the synthesis of Iopamidol itself, particularly the acylation and subsequent hydrolysis steps. The synthesis of Iopamidol often involves the reaction of an amine precursor with (S)-2-(acetyloxy)propanoyl chloride, followed by deprotection/hydrolysis to yield the final active pharmaceutical ingredient (API). rsc.orggoogle.com this compound is an O-acetylated derivative of Iopamidol, suggesting its formation could result from incomplete hydrolysis of the acetyl group or a competing O-acetylation reaction.

A risk assessment for the formation of this compound would focus on identifying the material attributes and process parameters that could influence these reaction steps.

Potential Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) Influencing the Formation of this compound:

Parameter Type Parameter Potential Impact on Impurity E Formation
Material Attribute Quality of (S)-2-(acetyloxy)propanoyl chloridePresence of reactive impurities in the acylating agent could lead to side reactions and the formation of various impurities, including variants of Impurity E.
Material Attribute Quality of Iopamidol precursorThe purity of the starting amine can affect the overall reaction profile and impurity levels.
Material Attribute Quality of SolventsThe presence of water or other nucleophilic impurities in solvents used during the acylation step could lead to unwanted side reactions.
Process Parameter Reaction Temperature (Acylation)Temperature can influence reaction kinetics and the selectivity of N-acylation versus O-acylation, potentially increasing the formation of Impurity E.
Process Parameter Reaction Time (Acylation)Insufficient or excessive reaction time may lead to incomplete reaction or the formation of degradation products.
Process Parameter Reagent StoichiometryThe molar ratio of the acylating agent to the Iopamidol precursor is critical. An excess of the acylating agent might increase the likelihood of O-acetylation.
Process Parameter pH (Hydrolysis)The pH of the hydrolysis step is crucial for the efficient removal of the acetyl protecting group. Non-optimal pH can lead to incomplete hydrolysis, leaving Impurity E in the final product.
Process Parameter Temperature (Hydrolysis)Higher temperatures can accelerate hydrolysis but may also lead to degradation of Iopamidol or other side reactions if not properly controlled.
Process Parameter Reaction Time (Hydrolysis)Insufficient time for hydrolysis will directly result in higher levels of residual O-acetylated product (Impurity E).
Process Parameter Purification Process EfficiencyThe effectiveness of purification steps, such as crystallization or chromatography, is critical for removing any Impurity E that has been formed. cymitquimica.com

Through this risk assessment process, the most critical parameters are identified, and a control strategy is developed to ensure they are maintained within specific ranges.

Following the risk assessment, a "design space" is defined. The International Council for Harmonisation (ICH) guideline Q8 defines the design space as "the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality." biopharminternational.com Working within the design space is not considered a change and, therefore, provides operational flexibility for manufacturers. mdpi.com

To define the design space for the control of this compound, Design of Experiments (DoE) would be employed. biopharminternational.com These studies systematically vary the critical process parameters identified during the risk assessment to understand their individual and interactive effects on the formation of Impurity E.

Example of a Simplified Design of Experiments (DoE) to Define a Design Space for Impurity E Control:

Factor Level 1 Level 2 Level 3
Hydrolysis pH 10.011.012.0
Hydrolysis Temperature (°C) 506070
Hydrolysis Time (hours) 246

By running a series of experiments at different combinations of these parameters and measuring the resulting level of Impurity E, a mathematical model can be generated. This model describes the relationship between the process parameters and the critical quality attribute (Impurity E level).

The output of such studies would be a defined operational range for each critical parameter. For instance, the design space might specify that to keep Impurity E below the required threshold (e.g., as per pharmacopeial standards), the hydrolysis step must be conducted at a pH between 10.5 and 11.5, at a temperature of 60-65°C, for a minimum of 3.5 hours. This ensures that the process is robust and consistently produces Iopamidol with acceptable purity. mdpi.com The implementation of process analytical technology (PAT) can further enhance control by allowing for real-time monitoring of these parameters, ensuring the process remains within the defined design space. researchgate.net

Regulatory and Quality Assurance Perspectives on Iopamidol Impurity E

International Conference on Harmonisation (ICH) Guidelines on Impurities (e.g., ICH Q3A, Q3B)

The International Conference on Harmonisation (ICH) provides a unified standard for the European Union, Japan, and the United States, and its guidelines are widely adopted globally. The primary guidelines governing impurities in new drug substances and drug products are ICH Q3A and ICH Q3B, respectively. europa.eu These guidelines establish a framework for the control of impurities, focusing on those that are organic in nature. jpionline.org

ICH Q3A and Q3B introduce a threshold-based approach for managing impurities. uspnf.com These thresholds—reporting, identification, and qualification—are based on the maximum daily dose (MDD) of the drug substance. kobia.kripqpubs.com

Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. ich.orgeuropa.eu For drug substances with an MDD of up to 2 g/day , the reporting threshold is >0.05%. edqm.eu

Identification Threshold: This is the level above which an impurity's structure must be determined. uspnf.comeuropa.eu For an MDD up to 2 g/day , this threshold is >0.10%. ich.orgedqm.eu

Qualification Threshold: This is the level above which an impurity's biological safety must be established. kobia.kreuropa.eu For an MDD up to 2 g/day , the qualification threshold is >0.15% or a total daily intake of 1.0 mg, whichever is lower. kobia.kr

The following table summarizes the ICH Q3A/Q3B thresholds for organic impurities.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day > 0.05%> 0.10%> 0.15%
> 2 g/day > 0.03%> 0.05%> 0.05%

For any impurity present in a new drug substance at a level above the qualification threshold, a justification for its permitted level must be provided. kobia.kr This justification involves acquiring and evaluating data to establish the biological safety of the impurity. europa.eu The process of qualification can involve several approaches:

Demonstrating that the impurity is also a significant metabolite in animal and/or human studies. kobia.kr

Providing data from toxicology studies on the impurity itself.

Citing relevant scientific literature to support the safety of the impurity at the proposed level. ipqpubs.com

If an impurity level exceeds the qualification threshold and cannot be justified through these means, the level of the impurity must be reduced to at or below the threshold. ich.org For Iopamidol and its impurities, including Impurity E, manufacturers must adhere to these principles, ensuring that any level exceeding the ICH thresholds is adequately justified with robust scientific evidence. ipqpubs.comgeneesmiddeleninformatiebank.nl

Thresholds for Reporting, Identification, and Qualification of Impurities

Pharmacopeial Standards and Monographs (e.g., European Pharmacopoeia, United States Pharmacopeia)

Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official public standards for medicines and their ingredients. These monographs define the quality criteria for a specific drug substance, including tests and limits for impurities.

Both the European Pharmacopoeia and the United States Pharmacopeia have monographs for Iopamidol that include specifications for related substances. nih.govnih.gov Iopamidol Impurity E is a specified impurity in the European Pharmacopoeia. synzeal.compharmaffiliates.com The EP monograph for Iopamidol outlines a liquid chromatography method for the determination of related substances and sets specific limits for Impurity E. uspbpep.com According to the EP, the limit for this compound is not more than 0.5 times the area of the principal peak in the chromatogram obtained with a reference solution containing a known concentration of Iopamidol, which corresponds to a limit of 0.1%. uspbpep.com

The USP also lists Iopamidol and its related compounds, with Iopamidol EP Impurity E being chemically identified as (S)-5-[[2-(acetyloxy)-1-oxopropyl]amino]-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-Benzenedicarboxamide. synzeal.com

The accurate identification and quantification of impurities rely on the use of highly characterized reference standards. axios-research.comsynzeal.com Pharmacopoeias provide official reference standards for many drug substances and their specified impurities. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For this compound, a European Pharmacopoeia (EP) Reference Standard is available. axios-research.comsigmaaldrich.com

The use of these official reference standards ensures:

Traceability: The analytical results obtained by a manufacturer are traceable to the official pharmacopoeial standard. axios-research.comsynzeal.com

Method Validation: Reference standards are crucial for validating the analytical methods used for impurity profiling. synzeal.com

Quality Control: They are used in routine quality control testing to ensure that batches of the drug substance comply with the specified limits. synzeal.comaxios-research.com

Manufacturers of Iopamidol must use the official this compound reference standard to calibrate their analytical instruments and to accurately quantify the level of this impurity in their product.

Specific Requirements for this compound in Monographs

Regulatory Submissions and Documentation for Impurity Control

When submitting a new drug application (NDA) or an abbreviated new drug application (ANDA), manufacturers must provide comprehensive documentation detailing the control of impurities. synzeal.compharmacompass.com This documentation is essential for demonstrating that the drug substance and drug product meet the required quality standards.

The submission should include:

A list of all potential and actual impurities.

A description of the analytical procedures used to detect and quantify impurities, along with validation data. synzeal.com

A summary of the impurity levels found in batches of the new drug substance. ich.org

Justification for the proposed impurity limits, as discussed in section 5.1.2. fda.gov

A Certificate of Analysis (CoA) for the drug substance, which reports the levels of impurities in a specific batch. pharmacompass.com

For Iopamidol, the regulatory submission must clearly document the control strategy for this compound, including the analytical methods used, the established limits, and the justification for these limits in accordance with ICH guidelines and pharmacopoeial requirements. geneesmiddeleninformatiebank.nlfda.gov

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Requirements

The regulatory landscape for pharmaceutical impurities is stringent, necessitating comprehensive documentation for generic drug approvals. For Iopamidol, the control and characterization of impurities, including this compound, are critical components of both Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions. synzeal.comaxios-research.com Reference standards for this compound are essential for pharmaceutical research and play a significant role in product development, ANDA, and DMF filings. synzeal.comaxios-research.com

Manufacturers seeking approval for generic Iopamidol products must demonstrate that the quality of the active substance is guaranteed and complies with the European Pharmacopoeia (Ph. Eur.). geneesmiddeleninformatiebank.nl Often, this is achieved by submitting a Certificate of Suitability to the monographs of the European Pharmacopoeia (CEP) for the active substance, which can be referenced in the marketing authorisation application. geneesmiddeleninformatiebank.nl When a CEP or an Active Substance Master File (ASMF), also known as a DMF, is submitted, it provides detailed information on the manufacturing process and quality control of the drug substance to regulatory authorities. geneesmiddeleninformatiebank.nl

The presence and level of impurities like this compound must be strictly monitored and controlled under ICH Q3A/B and USP/EP pharmacopeial standards to ensure patient safety. veeprho.com High-quality, well-characterized reference standards for this compound are crucial for these applications. veeprho.com They are used for analytical method development, method validation, and quality control (QC) applications necessary for ANDA submissions. synzeal.comclearsynth.comclearsynth.com Regulatory agencies like the US Food and Drug Administration (FDA) require this detailed information to ensure that generic drug products are equivalent to their reference counterparts in terms of quality, safety, and efficacy. chemicalbook.innih.gov The use of these reference standards helps in the identification of unknown impurities and in the assessment of their potential genotoxic effects, a key consideration for regulatory bodies. synzeal.comaxios-research.com

Table 1: Chemical Identity of this compound

Identifier Information
Chemical Name (EP) (1S)-2-[[3,5-bis[[2-hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-2,4,6-triiodophenyl]amino]-1-methyl-2-oxoethyl acetate (B1210297) synzeal.com
Chemical Name (USP) (S)-5-[[2-(acetyloxy)-1-oxopropyl]amino]-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-Benzenedicarboxamide synzeal.com
Synonyms O-Acetyl Iopamidol, Iopamidol BP Impurity E synzeal.comsimsonpharma.comveeprho.com
CAS Number 60166-92-9 synzeal.comaxios-research.comclearsynth.compharmaffiliates.com
Molecular Formula C₁₉H₂₄I₃N₃O₉ synzeal.comsimsonpharma.compharmaffiliates.com
Molecular Weight 819.13 g/mol simsonpharma.com

Certificate of Analysis (CoA) and Analytical Data Compliance

A Certificate of Analysis (CoA) is a critical document in pharmaceutical quality control, providing evidence that a specific batch of a substance meets its predetermined specifications. For this compound, reference standards are supplied with a comprehensive CoA and detailed analytical data that comply with regulatory standards. synzeal.comaxios-research.comsimsonpharma.com This documentation is essential for demonstrating the quality and purity of the reference material used in the analysis of the final drug product.

The analytical data package accompanying the this compound reference standard is extensive. It includes results from various analytical techniques to confirm the identity, purity, and potency of the compound. allmpus.com These documents, including the CoA, HPLC, Mass Spectrometry, NMR (¹H-NMR and ¹³C-NMR), IR, and TGA results, are acceptable to various regulatory authorities such as the ICH, USFDA, and the Canadian Drug and Health Agency. allmpus.com Satisfactory validation data for the analytical methods used must be provided. geneesmiddeleninformatiebank.nl

Batch analytical data from the production of the drug substance and the final medicinal product must be provided to demonstrate compliance with the approved specifications. geneesmiddeleninformatiebank.nl For instance, a typical CoA for a high-quality Iopamidol active pharmaceutical ingredient (API) will detail the results for identification, crystallinity, loss on drying, heavy metals, water content, residue on ignition, related substances (including specified and unspecified impurities), and assay. chemicalbook.in The limits for these impurities are justified and must be appropriate for the adequate quality control of the product. geneesmiddeleninformatiebank.nl The CoA for this compound reference material ensures its suitability for use in these critical quality control tests, such as in HPLC assays to determine the level of the impurity in the drug substance. chemicalbook.in

Table 2: Example Data from a Certificate of Analysis for Iopamidol API

Test Specification Sample Result
Identification (IR) The IR spectrum should be identical to that of the reference standard. Complies chemicalbook.in
Identification (HPLC) The retention time of the major peak corresponds to the standard. Complies chemicalbook.in
Loss on drying ≤2.0% 0.19% chemicalbook.in
Residue on ignition ≤0.1% 0.03% chemicalbook.in
Related Substances
&nbsp;&nbsp;&nbsp;Unspecified impurities ≤0.10% for each impurity <0.10% chemicalbook.in
&nbsp;&nbsp;&nbsp;Total Impurity ≤0.5% 0.18% chemicalbook.in
Assay (anhydrous) 99.0%~101.0% 99.8% chemicalbook.in
Purity (HPLC) ≥99.0% 99.7% chemicalbook.in

Advanced Research Directions and Emerging Methodologies for Impurity Control

Predictive Modeling for Impurity Formation

Predictive modeling is a powerful tool in modern pharmaceutical development, enabling a proactive approach to impurity control. By anticipating the formation of impurities like Iopamidol Impurity E, manufacturers can implement strategies to minimize their presence from the outset.

In Silico Tools for Reaction Pathway and Stability Prediction

In silico tools, which utilize computer simulations, are increasingly employed to predict the formation of impurities. researchgate.net These computational methods can model reaction pathways and assess the stability of molecules under various conditions. ub.edu For Iopamidol, which is synthesized through a multi-step process including iodination, N-acylation, and amidation, these tools can identify potential side reactions that could lead to the generation of Impurity E. acs.org For instance, predictive models can simulate the conditions of the acylation step where 5-amino-2,4,6-triiodoisophthalyl dichloride is reacted, a crucial stage where impurities can arise. google.com

Software based on Quantitative Structure-Activity Relationships (QSAR) and other expert systems can analyze the molecular structure of Iopamidol and its precursors to predict potential degradation pathways. researchgate.net These tools can assess the likelihood of specific chemical transformations occurring, such as incomplete reactions or the formation of by-products, which may result in this compound. synzeal.com The insights gained from these predictions allow for the optimization of reaction conditions to favor the desired product and minimize impurity formation.

Data-Driven Approaches for Process Understanding and Optimization

Data-driven approaches, including machine learning (ML) and artificial intelligence (AI), are revolutionizing process understanding and optimization in the pharmaceutical industry. acs.orgchromatographyonline.com By analyzing large datasets from manufacturing processes, these models can identify critical process parameters (CPPs) that influence the formation of impurities like this compound. chromatographyonline.com This allows for the development of robust manufacturing processes with enhanced impurity control. grace.com

For example, ML algorithms can be trained on historical batch data to correlate process variables (e.g., temperature, pH, reagent concentration) with the final impurity profile. nih.gov This predictive capability enables real-time process monitoring and control, ensuring consistent product quality. chromatographyonline.com Design of Experiments (DoE) methodologies, often used in conjunction with ML, can systematically explore the process space to identify optimal operating conditions that minimize the formation of this compound. grace.com

Green Chemistry Principles in Impurity Mitigation

The application of green chemistry principles aims to reduce the environmental impact of chemical processes, which often aligns with the goal of minimizing impurity formation. researchgate.netgreenchemistry.school

Development of Environmentally Sustainable Synthetic Routes

Research into greener synthetic routes for Iopamidol is ongoing, with a focus on reducing waste and avoiding hazardous reagents and solvents. acs.orgresearchgate.net One promising approach is mechanochemistry, which uses mechanical force to drive chemical reactions, often in the absence of a solvent or with minimal solvent use. rsc.org A greener wet milling protocol for Iopamidol synthesis has been shown to produce higher yields using safer solvents like acetonitrile (B52724). acs.org Such alternative synthetic methods can lead to cleaner reaction profiles with fewer impurities.

The traditional synthesis of Iopamidol often involves solvents like N,N-dimethylacetamide (DMAc), which is reprotoxic. acs.org Efforts to replace such solvents with more environmentally benign alternatives are a key focus of green chemistry research. acs.org

Reduction of Impurity-Generating Reagents and Solvents

A core principle of green chemistry is the reduction or elimination of substances that contribute to impurity generation. researchgate.net In the synthesis of Iopamidol, the choice of reagents and solvents can significantly impact the impurity profile. For example, the use of thionyl chloride in the formation of acyl chlorides can be a source of impurities. journalcra.com

Research has explored alternative methods, such as using eco-friendly solvents like mixtures of isopropanol, acetonitrile, and methanol (B129727), to achieve high purity of intermediates. journalcra.com By carefully selecting reagents and optimizing their use, the formation of by-products that could lead to this compound can be minimized. For instance, controlling the hydrolysis step by using aqueous ammonia (B1221849) instead of methanol or ethanol (B145695) can prevent the formation of certain impurities. journalcra.com

Novel Analytical Technologies for Enhanced Impurity Detection and Quantitation

The ability to accurately detect and quantify impurities at very low levels is essential for ensuring the quality and safety of pharmaceuticals. biomedres.usnih.govwdh.ac.id Continuous advancements in analytical techniques provide more sensitive and specific methods for impurity profiling. biomedres.usijrpr.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like Iopamidol and its impurities. biomedres.us It is often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors for enhanced sensitivity and specificity. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for identifying and quantifying trace-level impurities. veeprho.comijrpr.com

Other advanced analytical technologies used for impurity profiling include:

Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times and improved resolution compared to traditional HPLC. biomedres.us

Gas Chromatography (GC): Primarily used for the analysis of volatile and semi-volatile impurities, such as residual solvents. biomedres.usijrpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for the definitive identification of unknown impurities. grace.comijrpr.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Used for the detection and quantification of elemental impurities. biomedres.us

These sophisticated techniques enable the thorough characterization of Iopamidol and the precise measurement of impurities like Impurity E, ensuring that the final product meets the stringent requirements of regulatory bodies. ijrpr.comresearchgate.net

High-Resolution Mass Spectrometry Advancements

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in pharmaceutical analysis, offering precise mass measurements and the ability to determine elemental compositions. interesjournals.org This capability is vital for the identification of unknown impurities and for providing detailed structural information. veeprho.com The integration of HRMS with liquid chromatography (LC-MS/MS) has further revolutionized impurity profiling by enabling the detection and quantification of trace-level impurities within complex matrices. ijpsjournal.com

Recent advancements in HRMS, including the development of more sophisticated ionization sources and mass analyzers, have improved sensitivity and resolution. apacsci.com These technologies allow for the confident identification of impurities like this compound, even at very low concentrations, which is critical for ensuring the safety and efficacy of the final drug product. veeprho.comapacsci.com The use of HRMS provides a higher degree of certainty in structural elucidation compared to standard mass spectrometry, which is a significant advantage in regulatory submissions.

Automation and Miniaturization in Impurity Profiling

The pharmaceutical industry is increasingly adopting automation and miniaturization to enhance the efficiency and reproducibility of analytical processes. nih.gov Robotic systems are now used for various laboratory tasks, including sample preparation for techniques like HPLC and NMR, which significantly increases throughput and reduces the potential for human error. nih.govwjarr.com

Key advantages of automation in impurity profiling include:

Increased Throughput: Automated systems can run continuously, processing a large number of samples without manual intervention. nih.govlabmanager.com

Enhanced Reproducibility: Robots perform tasks with high precision, leading to more consistent and reliable data. nih.gov

Reduced Contamination Risk: Minimizing human interaction during sample handling lowers the risk of contamination. wjarr.compharmtech.com

Miniaturization, often in the form of "lab-on-a-chip" technology, offers the benefits of reduced solvent and reagent consumption, leading to lower analytical costs and a smaller environmental footprint. biotech-asia.orgnih.gov These miniaturized systems can be integrated into automated workflows, further streamlining the impurity profiling process.

Impurity Control in the Context of Continuous Manufacturing and Process Analytical Technology (PAT)

Continuous manufacturing represents a paradigm shift in pharmaceutical production, moving from batch-based processes to a continuous flow. This approach offers numerous benefits, including improved product quality and consistency. A key enabler of continuous manufacturing is Process Analytical Technology (PAT). fda.gov

PAT involves the use of in-line, on-line, or at-line analytical tools to monitor critical process parameters and quality attributes in real-time. fda.govresearchgate.net This allows for immediate adjustments to the manufacturing process, ensuring that the final product consistently meets predefined quality standards. researchgate.net For a multi-step synthesis like that of Iopamidol, continuous flow reactors can be employed, with PAT tools monitoring the purity of intermediates at each stage. google.com This real-time monitoring is crucial for preventing the buildup of impurities like this compound. google.com

The implementation of PAT in a continuous manufacturing setting for Iopamidol would involve:

Real-time Monitoring: Using spectroscopic and chromatographic techniques to continuously analyze the reaction mixture.

Process Control: Integrating analytical data with the process control system to make real-time adjustments.

Real-time Release: Potentially enabling the release of the final product based on process data, rather than waiting for end-product testing. fda.gov

Research on Impurities in Wastewater Treatment (as a degradation product outside pharmaceutical context)

Iodinated contrast media (ICM), including Iopamidol, are excreted from the body and enter the wastewater system. nih.gov Due to their high stability, they are often not fully removed by conventional wastewater treatment plants (WWTPs). nih.govnih.gov This leads to their presence in surface water, groundwater, and even drinking water, posing potential environmental concerns. nih.govhealthcare-in-europe.commyesr.org

The primary environmental issue associated with ICMs like Iopamidol is the formation of toxic iodinated disinfection by-products (I-DBPs) during water treatment processes that use chlorine or other disinfectants. healthcare-in-europe.comencyclopedia.pub Research has focused on understanding the degradation of Iopamidol and the formation of these by-products.

Several advanced oxidation processes (AOPs) are being investigated for their effectiveness in degrading Iopamidol in wastewater:

UV-based Processes: Studies have shown that UV irradiation, alone or in combination with oxidants like hydrogen peroxide or persulfate, can effectively decompose Iopamidol. nih.govnih.gov

Electrochemical Oxidation: This method uses electrodes to generate highly reactive species that can degrade Iopamidol. ua.esua.es

Catalytic Oxidation: Processes using catalysts like CoFe2O4 have shown promise in degrading Iopamidol and controlling the formation of I-DBPs. mdpi.com

Research indicates that the degradation pathways of Iopamidol can include deiodination, dealkylation, and deacetylation. mdpi.com Understanding these pathways is crucial for developing treatment strategies that not only remove the parent compound but also minimize the formation of harmful degradation products.

Below is a table summarizing findings on Iopamidol concentrations in various water sources:

Water SourceReported Concentration RangeReference(s)
Raw WaterUp to 2.7 mg/L nih.govacs.org
Wastewater Treatment Plant EffluentsUp to 16 mg/L nih.govacs.orgacs.org
Drinking Water SourcesUp to 1.9 mg/L nih.govacs.org

Q & A

Q. How is Iopamidol Impurity E structurally characterized, and what analytical techniques are recommended for its identification?

this compound (CAS 249622-62-6) is identified as 4-(2-Dipropylamino-ethyl)-3-propylidene-1,3-dihydro-indol-2-one with the molecular formula C₁₉H₂₈N₂O . For structural confirmation, researchers should employ advanced techniques such as:

  • Nuclear Magnetic Resonance (NMR) : To resolve proton and carbon environments.
  • High-Resolution Mass Spectrometry (HRMS) : For accurate mass determination.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : To correlate chromatographic retention with fragmentation patterns .
    Note: Full spectral data should be cross-validated against synthetic reference standards to rule out isomeric impurities.

Q. What validated analytical methods are used to quantify this compound in drug substances?

The reversed-phase HPLC method is widely applied, with parameters optimized for resolution:

  • Column : C18 stationary phase (10 µm particle size, 13.7% bonded phase).
  • Mobile Phase : Water-methanol gradient.
  • Detection : UV at 240–260 nm for iodinated compounds.
    Validation must include specificity (separation from structurally similar impurities), linearity (1–120% of specification limit), and accuracy (spiked recovery 98–102%) . Limits adhere to pharmacopeial standards (e.g., ≤0.1% for individual unspecified impurities) .

Q. What regulatory guidelines govern impurity profiling for this compound in pharmaceuticals?

Researchers must comply with:

  • ICH Q3A(R2) : Thresholds for identification (≥0.1%) and qualification (≥0.15%) of impurities in new drug substances.
  • ICH Q3D(R1) : Limits for elemental impurities (e.g., Pd, Ni) from synthesis catalysts.
  • USP General Chapter <476> : Method validation for organic impurities .

Advanced Research Questions

Q. How can co-eluting impurities be resolved during HPLC analysis of this compound?

Co-elution challenges arise due to structural analogs (e.g., iopamidol-related compound C). Mitigation strategies include:

  • Temperature Optimization : Lower column temperatures (20–30°C) enhance retention time differences .
  • Stationary Phase Screening : Use columns with higher carbon load (e.g., 15–18%) for improved hydrophobic interactions.
  • Tandem Detection : Pair UV with charged aerosol detection (CAD) for non-UV-active impurities .

Q. What toxicological implications are associated with this compound, and how are they assessed?

Impurity E’s toxicology is evaluated via:

  • Genotoxicity Studies : Ames test (bacterial reverse mutation) and in vitro micronucleus assays per ICH M7(R1) .
  • Forced Degradation Studies : Expose iopamidol to hydrolytic (acid/alkali), oxidative (H₂O₂), and photolytic stress to simulate Impurity E formation pathways. Quantify degradation products using stability-indicating methods .

Q. What challenges arise in synthesizing this compound for reference standards, and how are they addressed?

Key challenges include:

  • Stereochemical Purity : Ensure no diastereomers form during synthesis by monitoring reaction intermediates via chiral HPLC.
  • Scale-Up Contaminants : Trace metal residues (e.g., from catalysts) require ICP-MS analysis and purification via chelation .
  • Stability : Lyophilize reference standards and store at -20°C under inert gas to prevent oxidation .

Q. How do ICH guidelines influence method development for impurity control in iopamidol formulations?

ICH Q3B(R2) mandates:

  • Degradation Correlation : Link accelerated stability data (40°C/75% RH) to impurity profiles.
  • Forced Degradation Thresholds : Report impurities exceeding 0.2% in final dosage forms.
  • Method Robustness : Test pH (±0.2), flow rate (±10%), and column lot variability .

Methodological Recommendations

  • Impurity Isolation : Use preparative HPLC with fraction collection to isolate Impurity E for structural NMR studies .
  • Cross-Validation : Compare results across LC-MS, GC-MS, and ion chromatography to confirm elemental impurity limits (e.g., ≤1 ppm for Pd) .
  • Data Interpretation : Apply mass balance calculations to distinguish process-related impurities from degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.